Fast Black K Salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

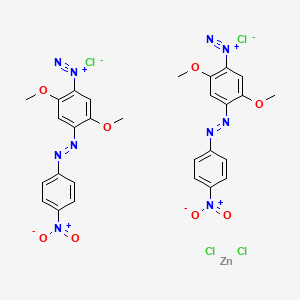

dichlorozinc;2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]benzenediazonium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H12N5O4.4ClH.Zn/c2*1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)19(20)21;;;;;/h2*3-8H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWZSUSPTZUGNN-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24Cl4N10O8Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64071-86-9 | |

| Record name | Benzenediazonium, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-dimethoxy-4-[(4-nitrophenyl)azo]benzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fast Black K Salt: A Technical Guide for Researchers

An In-depth Whitepaper on the Properties, Applications, and Methodologies of a Versatile Diazonium Salt in Research and Development

This technical guide provides a comprehensive overview of Fast Black K Salt, a versatile diazonium salt widely utilized in biomedical research and analytical sciences. Tailored for researchers, scientists, and drug development professionals, this document details the physicochemical properties, core applications, and detailed experimental protocols related to this compound.

Core Properties of this compound

This compound, also known as Brentamine this compound, is a stable diazonium salt recognized for its utility as a chromogenic reagent in various analytical and histochemical techniques.[1][2] Its chemical structure allows it to act as a coupling agent, forming intensely colored azo dyes with suitable compounds, which is the basis for its widespread application.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 64071-86-9 | [1] |

| Molecular Formula | C₁₄H₁₂ClN₅O₄·0.5ZnCl₂ | [1] |

| Molecular Weight | 417.88 g/mol | [1] |

| Synonyms | 2,5-Dimethoxy-4-(4-nitrophenylazo)benzenediazonium chloride hemi(zinc chloride) salt, Brentamine this compound | |

| Appearance | Orange to brown powder/crystals | |

| Melting Point | 150 °C (decomposes) | |

| Solubility | Water: 10 mg/mL | |

| Purity | ≥93% (HPLC) | |

| Dye Content | ≥25% | |

| Colour Index Number | 37190 |

Primary Applications in Research and Drug Development

This compound's utility spans several domains of scientific research, primarily as a visualization and staining agent. Its applications are particularly relevant in the fields of analytical chemistry, histology, and enzyme activity studies.

Analytical Chemistry: Thin-Layer Chromatography (TLC)

This compound is a highly effective visualization reagent in thin-layer chromatography, especially for the detection of aliphatic amines and various drug compounds. It has been successfully employed in the sensitive visual detection of beta-adrenergic blocking drugs and amphetamines. The reaction of this compound with these compounds on a TLC plate produces distinct, permanently colored spots, facilitating their identification.

Histochemistry and Enzyme Localization

A primary application of this compound is in the histochemical demonstration of hydrolytic enzymes, most notably acid phosphatase. It is also utilized for staining endopeptidase and leucine (B10760876) aminopeptidase (B13392206) activity. The underlying principle involves the enzymatic hydrolysis of a substrate (e.g., a naphthol derivative), which then couples with this compound to form an insoluble, colored precipitate at the site of enzyme activity. This allows for the precise localization of enzymatic activity within tissues and cells.

For drug development professionals, this application is valuable for assessing the enzymatic effects of candidate compounds on tissues or cell cultures.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

Protocol for Visualization of Beta-Blockers on HPTLC Plates

This protocol is adapted for the detection of beta-adrenergic blocking drugs extracted from biological samples.

1. Materials and Reagents:

-

High-Performance Thin-Layer Chromatography (HPTLC) plates (Silica Gel 60 F254)

-

Developing Solvent: Ethyl acetate (B1210297)/methanol/ammonia (85:10:5, v/v/v), freshly prepared.

-

This compound Spray Reagent: 0.5% (w/v) aqueous solution of this compound.

-

Alkaline Spray Reagent: 0.5 M Sodium Hydroxide (NaOH) solution.

2. Procedure:

-

Apply the extracted samples and standards as spots or bands onto the HPTLC plate.

-

Develop the plate in a chromatography chamber saturated with the developing solvent until the solvent front has migrated approximately 7 cm.

-

Air dry the plate thoroughly after development.

-

Lightly spray the plate with the 0.5% this compound solution and allow it to dry.

-

Subsequently, spray the plate lightly with the 0.5 M NaOH solution and let it dry.

-

A final spray with the this compound solution is applied to enhance the color.

-

Visualize the colored spots corresponding to the beta-blocker compounds.

Protocol for Histochemical Staining of Acid Phosphatase

This protocol describes the localization of acid phosphatase activity in frozen tissue sections using a simultaneous coupling technique with this compound.

1. Materials and Reagents:

-

Snap-frozen tissue sections (10-16 µm) mounted on coverslips or slides.

-

Fixative (optional, depending on tissue and enzyme stability): Baker's formal-calcium fixative for 5 minutes at room temperature.

-

Substrate Solution: Naphthol AS-BI phosphate (B84403).

-

Coupling Agent: this compound.

-

Incubation Buffer: Acetate buffer (0.1 M, pH 5.0).

-

Counterstain: Mayer's Hematoxylin or Nuclear Fast Red.

-

Aqueous mounting medium.

2. Preparation of Incubation Medium:

-

Dissolve Naphthol AS-BI phosphate in a small volume of N,N-dimethylformamide.

-

Add this solution to the acetate buffer (pH 5.0).

-

Just before use, add this compound to the buffered substrate solution (typically 1 mg/mL) and stir to dissolve. Filter the solution.

3. Staining Procedure:

-

If required, fix the tissue sections and then rinse thoroughly with distilled water.

-

Incubate the sections in the freshly prepared incubation medium at 37°C for 30-60 minutes in the dark.

-

Rinse the sections with distilled water.

-

Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize nuclei.

-

Rinse thoroughly in tap water.

-

Mount the coverslip with an aqueous mounting medium.

4. Expected Results:

-

Sites of acid phosphatase activity will be marked by a black or dark-colored precipitate.

-

Nuclei will be stained blue or red, depending on the counterstain used.

Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Experimental Workflow for TLC Visualization

Caption: Workflow for TLC plate visualization using this compound.

Mechanism of Azo Dye Formation in Histochemistry

Caption: Azo coupling reaction for histochemical enzyme localization.

Safety and Handling

This compound is classified as an eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the powder. Work in a well-ventilated area or under a fume hood to avoid inhalation of dust. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.

References

The Core Mechanism of Fast Black K Salt in Enzyme Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and technical data related to the use of Fast Black K Salt in enzyme histochemistry. This compound is a crucial reagent for the visualization of enzyme activity in tissues and cells, and a thorough understanding of its function is paramount for accurate and reproducible results in research and diagnostic applications.

Introduction: The Principle of Azo Coupling in Enzyme Histochemistry

Enzyme histochemistry is a powerful technique that allows for the localization of specific enzyme activities within the morphological context of tissues and cells. The fundamental principle behind the use of this compound lies in the simultaneous azo coupling reaction . This method involves a two-step process:

-

Enzymatic Substrate Cleavage: A specific enzyme present in the tissue acts on a synthetic substrate, typically a naphthol derivative. This enzymatic action cleaves the substrate, liberating a soluble, colorless naphthol compound.

-

Azo Coupling and Precipitation: The liberated naphthol derivative immediately reacts with a diazonium salt, such as this compound, which is present in the incubation medium. This reaction, known as azo coupling, forms a highly colored, insoluble azo dye.[1][2] The resulting precipitate is deposited at the site of enzyme activity, providing a permanent and visible marker that can be observed under a light microscope.

This compound, also known by its synonym Brentamine this compound, is a stable diazonium salt that is particularly useful for the demonstration of various hydrolytic enzymes, including acid phosphatase, alkaline phosphatase, and esterases.[3] Its lipophilic nature contributes to the formation of a fine, granular precipitate, which can provide sharp localization of enzyme activity.

The Chemical Mechanism of Action

This compound is the hemi(zinc chloride) salt of 2,5-Dimethoxy-4-([4-nitrophenyl]azo)benzenediazonium chloride. Its chemical formula is C₁₄H₁₂N₅O₄ · 1/2ZnCl₄. The core of its function is the highly reactive diazonium group (-N₂⁺), which acts as an electrophile in the azo coupling reaction.

The overall reaction can be summarized as follows:

Step 1: Enzymatic Hydrolysis of the Substrate

A common substrate for phosphatases is a Naphthol AS phosphate (B84403) derivative, such as Naphthol AS-BI phosphate. The enzyme (e.g., acid phosphatase) hydrolyzes the phosphate ester bond, releasing the free Naphthol AS-BI.

Step 2: Azo Coupling with this compound

The liberated Naphthol AS-BI then acts as a coupling component, reacting with the diazonium cation of this compound. This electrophilic aromatic substitution reaction typically occurs at the position ortho or para to the hydroxyl group on the naphthol ring, resulting in the formation of an intensely colored, insoluble azo dye.

Below is a diagram illustrating this chemical signaling pathway.

Quantitative Data and Reagent Properties

The efficiency and reliability of enzyme staining with this compound are influenced by several factors. While extensive comparative studies are not abundant in the literature, the following table summarizes key properties and typical conditions.

| Property/Parameter | Value/Range | Notes |

| Chemical Formula | C₁₄H₁₂N₅O₄ · 1/2ZnCl₄ | Also known as 2,5-Dimethoxy-4-([4-nitrophenyl]azo)benzenediazonium chloride hemi(zinc chloride) salt. |

| Molecular Weight | 417.88 g/mol | |

| Appearance | Brown-red to orange powder | |

| Solubility in Water | ~10 mg/mL | Solutions should often be freshly prepared and filtered before use. |

| Optimal pH for Coupling | Acidic to Neutral (e.g., ~pH 5.0 for Acid Phosphatase) | The optimal pH is primarily determined by the pH optimum of the enzyme being localized. The azo coupling reaction itself is generally faster at alkaline pH, but the enzyme's activity is the limiting factor. |

| Typical Concentration | 0.5 - 1.0 mg/mL in incubation medium | The optimal concentration may need to be determined empirically for different tissues and enzymes. |

| Stability | Stable under recommended storage conditions (room temp). | Solutions are less stable and should be used shortly after preparation. Light sensitivity is also a consideration. |

Experimental Protocols

The following are detailed methodologies for the histochemical demonstration of acid phosphatase using this compound. These protocols serve as a starting point and may require optimization based on the specific tissue and experimental conditions.

Required Reagents and Solutions

-

Fixative: Acetone (B3395972), cold (4°C) or Formalin-based fixatives (e.g., 4% paraformaldehyde) followed by cryoprotection and freezing. The choice of fixative is critical as it must preserve enzyme activity while maintaining tissue morphology.

-

Substrate Solution:

-

Naphthol AS-BI phosphate (or other suitable naphthol AS derivative)

-

N,N-Dimethylformamide (to dissolve the substrate)

-

-

Buffer: Acetate buffer (0.1 M, pH 5.0) or other buffer appropriate for the target enzyme's optimal pH.

-

Coupling Reagent: this compound

-

Incubation Medium (working solution):

-

Dissolve Naphthol AS-BI phosphate (e.g., 5 mg) in a small volume of N,N-Dimethylformamide (e.g., 0.25 mL).

-

Add this solution to the buffer (e.g., 50 mL of 0.1 M Acetate buffer, pH 5.0).

-

Add this compound (e.g., 25-50 mg) to the solution and mix thoroughly.

-

Filter the final incubation medium before use to remove any precipitate.

-

-

Counterstain (optional): Mayer's Hematoxylin or Methyl Green for nuclear staining.

-

Mounting Medium: Aqueous mounting medium (e.g., Glycergel).

Staining Procedure for Acid Phosphatase

-

Tissue Preparation:

-

Use snap-frozen, unfixed cryostat sections (10-16 µm thick).[1]

-

Alternatively, fix tissues briefly in cold acetone or paraformaldehyde, followed by cryoprotection in sucrose (B13894) and then sectioning.

-

Mount sections on glass slides.

-

-

Fixation (if not pre-fixed):

-

Immerse slides in cold acetone (4°C) for 5-10 minutes.

-

Allow slides to air dry completely.

-

-

Incubation:

-

Incubate the slides in the freshly prepared and filtered incubation medium.

-

Incubation time: 30-60 minutes at 37°C or room temperature. Optimal time should be determined empirically. Protect slides from direct light during incubation.

-

-

Washing:

-

Rinse the slides thoroughly in several changes of distilled or deionized water.

-

-

Counterstaining (optional):

-

If nuclear staining is desired, immerse slides in Mayer's Hematoxylin for 1-2 minutes or Methyl Green for 2-5 minutes.

-

Rinse gently in tap water. If using hematoxylin, "blue" the sections in running tap water or a weak alkaline solution.

-

-

Dehydration and Mounting:

-

For a temporary mount, coverslip with an aqueous mounting medium.

-

For a permanent mount, dehydrate the sections rapidly through graded alcohols, clear in xylene, and mount with a resinous mounting medium. Note that the azo dye precipitate may be soluble in alcohol and xylene, so dehydration should be performed quickly.

-

Expected Results

Sites of acid phosphatase activity will be marked by a black or dark brown granular precipitate. Nuclei, if counterstained, will appear blue (hematoxylin) or green (methyl green).

Workflow and Logical Relationships

The following diagram outlines the general experimental workflow for enzyme staining using this compound.

Conclusion

This compound remains a valuable tool in enzyme histochemistry due to its ability to form a stable, distinctly colored precipitate at the site of enzyme activity. A thorough understanding of the underlying azo coupling mechanism, combined with careful optimization of experimental protocols, is essential for obtaining reliable and high-quality staining results. This guide provides the foundational knowledge and practical methodologies to assist researchers, scientists, and drug development professionals in the effective application of this compound for the visualization of enzymatic processes in a wide range of biological investigations.

References

Solubility Profile of Fast Black K Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fast Black K Salt (also known as Brentamine this compound, Azoic Diazo No. 38, C.I. 37190) in various common laboratory solvents. The information compiled herein is intended to support research and development activities where the use of this diazonium salt is required.

Core Data Presentation: Solubility of this compound

The solubility of this compound exhibits variability across different solvents. While quantitative data is limited in publicly available literature, the following table summarizes the existing information. It is important to note the conflicting data regarding its solubility in water, which may be attributable to differences in experimental conditions, product purity, or the specific salt form (hemi(zinc chloride) salt).

| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Water | 10 mg/mL | Slightly soluble, Practically insoluble | [1][2] |

| Methanol | Not Available | Slightly soluble | [2][3] |

| Ethanol | Not Available | No Data Available | |

| Acetone | Not Available | No Data Available | |

| Dimethyl Sulfoxide (DMSO) | Not Available | No Data Available |

Note: The qualitative description "slightly soluble" suggests that while the compound does dissolve to some extent, it does not reach high concentrations under standard conditions.

Experimental Protocol: Determination of Thermodynamic Solubility

To ascertain the precise solubility of this compound in a specific solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is considered the gold standard for determining thermodynamic (equilibrium) solubility.

1. Materials and Equipment:

-

This compound (of known purity)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) or sealed tubes

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Syringe filters (0.22 µm)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The shaking should be continuous and vigorous enough to keep the solid suspended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the saturated solution, taking into account the dilution factor. The result will be the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Brentamine Fast Black K Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Brentamine Fast Black K Salt, a versatile diazonium salt widely utilized in histochemistry and as a chromogenic reagent. This document details the multi-step chemical synthesis, purification protocols, and relevant quantitative data to support researchers in the effective production and application of this compound.

Chemical Properties and Specifications

Brentamine this compound, systematically named 2,5-Dimethoxy-4-[(4-nitrophenyl)azo]benzenediazonium chloride hemi(zinc chloride) salt, is a complex diazonium salt. Its stability is enhanced by the formation of a hemi(zinc chloride) salt.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂N₅O₄ · 0.5ZnCl₄ | [1] |

| Molecular Weight | 417.88 g/mol | [1] |

| CAS Number | 64071-86-9 | [1] |

| Appearance | Dark brown to black powder | [1] |

| Melting Point | 150 °C (decomposes) | [1] |

| Solubility | Soluble in water (10 mg/mL) | |

| Purity (Typical) | ≥93.0% (HPLC) | |

| Dye Content (Typical) | ≥25% |

Synthesis of Brentamine this compound

The synthesis of Brentamine this compound is a multi-step process that involves the initial formation of an azo-coupled intermediate, followed by a second diazotization and subsequent stabilization as a zinc chloride salt. The overall synthetic pathway is outlined below.

Synthesis Pathway

Caption: Synthetic pathway for Brentamine this compound.

Experimental Protocols

Step 1: Diazotization of p-Nitroaniline

This initial step involves the conversion of the primary aromatic amine, p-nitroaniline, into a diazonium salt.

-

Materials:

-

p-Nitroaniline (1.38 g, 10 mmol)

-

Concentrated Hydrochloric Acid (HCl, 37%, ~2.5 mL)

-

Sodium Nitrite (B80452) (NaNO₂, 0.76 g, 11 mmol)

-

Distilled Water

-

Ice

-

-

Procedure:

-

Suspend p-nitroaniline in a mixture of concentrated HCl and 20 mL of water in a 250 mL beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. A fine slurry of p-nitroaniline hydrochloride should form.

-

In a separate beaker, dissolve sodium nitrite in 10 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold, stirred suspension of p-nitroaniline hydrochloride. Maintain the temperature strictly between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting pale yellow solution of p-nitrobenzenediazonium chloride is used immediately in the next step.

-

Step 2: Azo Coupling to Form 2,5-Dimethoxy-4-(p-nitrophenylazo)aniline

The highly reactive diazonium salt is then coupled with 2,5-dimethoxyaniline.

-

Materials:

-

p-Nitrobenzenediazonium chloride solution (from Step 1)

-

2,5-Dimethoxyaniline (1.53 g, 10 mmol)

-

Sodium Acetate

-

Distilled Water

-

Ice

-

-

Procedure:

-

Dissolve 2,5-dimethoxyaniline in a minimal amount of dilute HCl and dilute with 50 mL of water.

-

Cool the 2,5-dimethoxyaniline solution to 0-5 °C in an ice bath.

-

Slowly add the cold p-nitrobenzenediazonium chloride solution to the 2,5-dimethoxyaniline solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 4 and 5 by the portion-wise addition of sodium acetate. This facilitates the electrophilic aromatic substitution.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours. A dark-colored precipitate of the azo intermediate, 2,5-dimethoxy-4-(p-nitrophenylazo)aniline, will form.

-

Isolate the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 3: Diazotization of 2,5-Dimethoxy-4-(p-nitrophenylazo)aniline

The amino group on the synthesized intermediate is then diazotized.

-

Materials:

-

2,5-Dimethoxy-4-(p-nitrophenylazo)aniline (from Step 2)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

-

Procedure:

-

Suspend the dried intermediate in a mixture of concentrated HCl and water, similar to the procedure in Step 1.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

Add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 1-2 hours at low temperature to ensure complete diazotization. The resulting solution contains the 2,5-dimethoxy-4-(p-nitrophenylazo)benzenediazonium chloride.

-

Step 4: Stabilization with Zinc Chloride

The final diazonium salt is stabilized by forming a complex with zinc chloride.

-

Materials:

-

2,5-Dimethoxy-4-(p-nitrophenylazo)benzenediazonium chloride solution (from Step 3)

-

Zinc Chloride (ZnCl₂)

-

Sodium Chloride (NaCl)

-

-

Procedure:

-

To the cold diazonium salt solution, add a concentrated aqueous solution of zinc chloride.

-

The double salt will precipitate from the solution. Salting out with sodium chloride can be used to increase the yield.

-

Isolate the precipitated Brentamine this compound by vacuum filtration.

-

Purification of Brentamine this compound

Purification is crucial to remove unreacted starting materials, by-products, and inorganic salts.

Purification Workflow

Caption: General purification workflow for Brentamine this compound.

Experimental Protocol for Purification

-

Materials:

-

Crude Brentamine this compound

-

Cold saturated sodium chloride solution (brine)

-

Distilled Water

-

Ethanol (or other suitable miscible organic solvent)

-

Ice

-

-

Procedure:

-

Washing: Wash the crude filter cake with a small amount of cold brine to remove excess inorganic salts.

-

Recrystallization: a. Dissolve the washed crude product in a minimal amount of cold (0-5 °C) distilled water. b. To the stirred solution, slowly add a miscible organic solvent in which the salt is less soluble, such as cold ethanol, until precipitation begins. c. Allow the solution to stand at a low temperature to facilitate complete crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the purified Brentamine this compound in a vacuum desiccator over a suitable drying agent at a low temperature to prevent decomposition.

-

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of Brentamine this compound. It is important to note that yields can vary significantly based on reaction conditions and scale.

| Parameter | Value | Notes |

| Yield of Intermediate | 70-85% | Yield of 2,5-Dimethoxy-4-(p-nitrophenylazo)aniline after Step 2. |

| Overall Yield | 50-70% | Overall yield of purified Brentamine this compound based on the initial amount of p-nitroaniline. |

| Purity (Post-Purification) | ≥95% (HPLC) | Purity as determined by High-Performance Liquid Chromatography. |

| Diazotization Temp. | 0-5 °C | Critical for the stability of the diazonium salts. |

| Azo Coupling pH | 4-5 | Optimal pH for the electrophilic aromatic substitution reaction. |

Safety Precautions

-

Diazonium salts are thermally unstable and can be explosive in a dry state. Always handle them in solution and at low temperatures.

-

p-Nitroaniline and other aromatic amines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Concentrated acids are corrosive. Handle with extreme care.

-

Zinc chloride is a hazardous substance; avoid inhalation of dust and contact with skin and eyes.

This technical guide provides a detailed framework for the synthesis and purification of Brentamine this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources, always prioritizing safety.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fast Black K Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Black K Salt, also known by its Colour Index name Azoic Diazo No. 38, is a diazonium salt widely utilized in various scientific and industrial applications.[1][2] It is particularly recognized for its role as a chromogenic reagent in histochemistry and as a visualization agent in thin-layer chromatography.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and graphical representations of its applications.

Chemical Identity

-

Chemical Name: 2,5-Dimethoxy-4-(4-nitrophenylazo)benzenediazonium chloride zinc chloride[5]

-

Synonyms: this compound hemi(zinc chloride) salt, Brentamine this compound, Azoic Diazo No. 38

-

CAS Number: 64071-86-9

-

Molecular Formula: C₁₄H₁₂ClN₅O₄·0.5ZnCl₂

-

Molecular Weight: 417.87 g/mol

Physical Properties

This compound is typically an orange to brown crystalline powder. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Appearance | Orange to brown powder to crystal | |

| Melting Point | 150 °C (with decomposition) | |

| Solubility | Water: 10 mg/mL | |

| Slightly soluble in Methanol (B129727) and Water | ||

| Practically insoluble in water | ||

| UV-Vis λmax (in H₂O) | 330.0 - 335.0 nm | |

| 450.0 - 460.0 nm |

Chemical Properties

This compound is a diazonium compound, which dictates its reactivity. It is stable under recommended storage conditions but is incompatible with strong oxidizing agents and strong bases.

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound shows characteristic peaks corresponding to its functional groups. While a detailed spectrum is not readily available in the public domain, a published study on the biosorption of the dye provides a reference spectrum. The key vibrational bands would include those for N=N stretching of the azo group, C-O stretching of the methoxy (B1213986) groups, N-O stretching of the nitro group, and aromatic C-H and C=C stretching.

Experimental Protocols

Determination of Water Solubility

This protocol outlines a standard method for determining the solubility of a dye like this compound in water.

Materials:

-

This compound

-

Distilled or deionized water

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Spectrophotometer

-

Filter paper or syringe filter

Procedure:

-

Prepare a series of standard solutions of this compound in water with known concentrations.

-

Measure the absorbance of these standard solutions at the λmax (around 450-460 nm) to construct a calibration curve.

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of water in a flask.

-

Stir the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filter the saturated solution to remove any undissolved solid.

-

Dilute a known volume of the clear filtrate with water to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, which represents the solubility.

Histochemical Staining for Acid Phosphatase Activity

This compound is used as a coupling agent to visualize the activity of acid phosphatase in tissue sections. The enzyme hydrolyzes a substrate, and the product then reacts with the diazonium salt to form a colored precipitate at the site of enzyme activity.

Materials:

-

Cryostat sections of snap-frozen tissue

-

Naphthol AS-BI phosphate (B84403) (substrate)

-

This compound (coupling agent)

-

N,N-Dimethylformamide

-

Acetate (B1210297) buffer (pH 5.0)

-

Mounting medium

Procedure:

-

Prepare the incubation medium by dissolving Naphthol AS-BI phosphate in a small amount of N,N-dimethylformamide.

-

Add this solution to the acetate buffer.

-

Dissolve this compound in the buffered substrate solution. The final concentration of the salt is typically around 1 mg/mL.

-

Filter the complete incubation medium.

-

Incubate the tissue sections in this medium at 37°C for 30-60 minutes.

-

Rinse the sections in distilled water.

-

Counterstain if desired.

-

Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a suitable mounting medium.

-

Sites of acid phosphatase activity will appear as a brightly colored precipitate.

Visualization of Amines on Thin-Layer Chromatography (TLC) Plates

This compound serves as a versatile visualization reagent for the differentiation of aliphatic amines on TLC plates.

Materials:

-

Developed and dried TLC plate

-

This compound

-

Methanol or water

-

Spray bottle

Procedure:

-

Prepare a spray reagent by dissolving this compound in methanol or water to a concentration of approximately 0.5-1% (w/v).

-

Evenly spray the dried TLC plate with the this compound solution in a fume hood.

-

Allow the plate to dry.

-

Primary, secondary, and tertiary aliphatic and aromatic amines will produce distinct colored spots, allowing for their differentiation.

Visualizations

Workflow for Histochemical Staining of Acid Phosphatase

The following diagram illustrates the general workflow for the histochemical detection of acid phosphatase activity using this compound.

Caption: Workflow for Acid Phosphatase Histochemical Staining.

Chemical Principle of Acid Phosphatase Detection

This diagram outlines the chemical reaction principle underlying the detection of acid phosphatase activity.

Caption: Reaction for Acid Phosphatase Detection.

Logical Workflow for TLC Visualization of Amines

The following diagram shows the logical steps for using this compound as a visualization agent in thin-layer chromatography.

Caption: Workflow for TLC Visualization of Amines.

Conclusion

This compound is a valuable chemical tool for researchers in various fields. Its well-defined physical and chemical properties, particularly its reactivity as a diazonium salt, make it an effective reagent for histochemical staining and chromatographic visualization. The protocols and diagrams provided in this guide offer a solid foundation for the successful application of this compound in laboratory settings. As with any chemical reagent, it is imperative to consult the safety data sheet (SDS) before use and to handle it with appropriate personal protective equipment.

References

- 1. Absorption [Fast Black K] | AAT Bioquest [aatbio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A Simple Azo-Dye Method for Histochemical Demonstration of Acid Phosphatase | Semantic Scholar [semanticscholar.org]

- 4. Dye content, ≥25%, practical grade, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

The Azo Coupling Principle: A Technical Guide to Diazonium Salts in Histochemistry

For Researchers, Scientists, and Drug Development Professionals

Diazonium salts are a cornerstone of histochemical staining, providing a versatile and robust method for the in situ localization of various cellular constituents, most notably enzyme activity. This technical guide delves into the core principles of diazonium salt chemistry and its applications in histochemistry, offering detailed experimental protocols and a quantitative overview of the resulting chromogens. The fundamental reaction, known as azo coupling, results in the formation of highly colored, insoluble azo dyes at the site of interest, enabling precise microscopic visualization.

The Core Principle: Azo Coupling Reaction

The utility of diazonium salts in histochemistry is centered on the azo coupling reaction. This is an electrophilic aromatic substitution where a diazonium cation acts as an electrophile and couples with an electron-rich aromatic compound (the coupling agent) to form a stable azo compound.[1] In the context of histochemistry, the coupling agent is often a naphthol or aniline (B41778) derivative that is either a primary reaction product of an enzyme or a component of the tissue itself.

The generalized mechanism involves the enzymatic cleavage of a substrate, which liberates a soluble, reactive product. This product then immediately reacts with a diazonium salt present in the incubation medium to form a brightly colored, insoluble azo dye precipitate at the site of enzyme activity.[2] This "simultaneous coupling" is the most common approach in enzyme histochemistry.[3]

Applications in Enzyme Histochemistry

The primary application of diazonium salts is in the localization of hydrolytic enzymes. The choice of substrate and diazonium salt can be tailored to detect specific enzyme families.

Esterases

Non-specific esterases are a group of enzymes that hydrolyze ester bonds. Their detection is crucial in hematopathology to differentiate monocytes from granulocytes.[4] The most common substrate is α-naphthyl acetate (B1210297), which is hydrolyzed to α-naphthol. The liberated α-naphthol then couples with a diazonium salt, such as hexazotized pararosaniline or Fast Blue RR, to form a colored precipitate.[5][6]

Phosphatases

Alkaline and acid phosphatases are widely distributed enzymes that are important diagnostic markers. For their detection, a naphthol phosphate (B84403) substrate, such as naphthol AS-BI phosphate, is used. The enzyme hydrolyzes the substrate, and the resulting naphthol derivative couples with a diazonium salt like Fast Red TR or hexazonium pararosaniline to produce a colored azo dye.[7]

Staining of Other Cellular Components

Beyond enzyme histochemistry, diazonium salts can be used to stain other tissue components. For instance, the diazonium reaction is a classical method for the detection of enterochromaffin cells, which contain serotonin (B10506). The indole (B1671886) ring of serotonin is sufficiently electron-rich to couple with a diazonium salt, such as Fast Red B, to produce a colored product.[8]

Quantitative Data on Azo Dyes

The color and absorption properties of the final azo dye product are dependent on both the diazonium salt and the coupling agent. The wavelength of maximum absorption (λmax) is a key parameter for the quantitative spectrophotometric analysis of these reactions.

| Diazonium Salt | Coupling Agent (from Substrate) | Resulting Azo Dye Color | λmax (nm) | Reference(s) |

| Hexazotized Pararosaniline | α-Naphthol | Reddish-brown | 425 | [6][9] |

| Fast Blue B | 1-Naphthol | Purple | ~560-600 | [10] |

| Fast Red TR | Naphthol AS derivative | Red | ~540 | [7] |

| Fast Garnet GBC | 4-Methoxy-2-naphthylamine | Orange-Red | ~520 | [11] |

| Fast Blue RR | 1-Naphthol | Dark Blue | ~585 | [12] |

Note: λmax values can vary depending on the solvent and pH.

Experimental Protocols

The following are detailed protocols for key histochemical methods utilizing diazonium salts.

Protocol for Non-Specific Esterase Staining (α-Naphthyl Acetate Method)

This method is widely used for the identification of monocytes and macrophages in blood smears and tissue sections.

Reagents:

-

Fixative: Citrate-Acetone-Formaldehyde solution.

-

Buffer: TRIZMAL™ 7.6 Buffer Concentrate or similar phosphate buffer (pH 7.6).

-

Substrate Solution: α-Naphthyl Acetate Solution.

-

Diazonium Salt: Fast Blue BB Base and Sodium Nitrite Solution to be mixed fresh.[4]

-

Counterstain: Mayer's Hematoxylin.

Procedure:

-

Fixation: Fix air-dried blood or bone marrow smears, or cryostat tissue sections, in Citrate-Acetone-Formaldehyde solution for 30 seconds at room temperature (18–26°C).[4]

-

Rinsing: Rinse the slides thoroughly with running deionized water for 45–60 seconds.[4]

-

Incubation Solution Preparation (prepare fresh):

-

In a beaker, combine 40 ml of prewarmed (37°C) deionized water and 5 ml of TRIZMAL™ 7.6 Buffer Concentrate.

-

Prepare the diazonium salt by mixing one drop each of Fast Blue BB Base and Sodium Nitrite Solution. Let it stand for 2 minutes. Add this to the buffer solution.

-

Add 1 ml of α-Naphthyl Acetate Solution to the mixture. The solution should turn greenish. Mix well and pour into a Coplin jar.[4]

-

-

Incubation: Incubate the slides in the freshly prepared incubation solution for 30 minutes at 37°C, protected from light.[4]

-

Rinsing: Rinse the slides in deionized water.

-

Counterstaining (Optional): Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.

-

"Bluing": Rinse slides in running tap water for several minutes until the nuclei appear blue.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Expected Results:

-

Sites of non-specific esterase activity will be marked by dark brown to black granular deposits.

-

Cell nuclei will be stained blue if counterstained.

Protocol for Acid Phosphatase Staining

This method is valuable for identifying lysosomes and is used in the diagnosis of certain hematological disorders and metabolic bone diseases.

References

- 1. Azo coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous azo-coupling method for steroid acetate hydrolyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. The histochemical differentiation of various phosphatases in a population of osteoclasts by a simultaneous coupling method using different diazonium salts, with observations on the presence of inhibitors in stable diazonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stainsfile.com [stainsfile.com]

- 9. researchgate.net [researchgate.net]

- 10. Fast Blue B Salt Dyecontent 95 14263-94-6 [sigmaaldrich.com]

- 11. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fast Blue B Produces a Light Background on the Gel Surface - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research of Fast Black K Salt as a Staining Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Black K Salt, a stable diazonium salt, has carved a niche in histochemistry as a versatile and reliable staining agent. Its early applications, primarily in the mid-20th century, laid the groundwork for its continued use in visualizing specific cellular components and enzymatic activities. This technical guide delves into the core of this early research, providing a detailed overview of the methodologies, quantitative data from seminal studies, and the chemical principles underpinning its staining capabilities. The primary applications explored in early research were the identification of enterochromaffin cells and the histochemical demonstration of acid phosphatase activity.

Core Principles of this compound Staining

This compound is a lipophilic, monoazo dye.[1] Its utility as a staining agent is centered on the reactivity of its diazonium group (-N₂⁺). This group readily couples with electron-rich aromatic compounds, such as phenols and amines, to form intensely colored azo dyes. This process, known as azo coupling , is the fundamental mechanism behind its staining action in biological tissues. The discovery of diazonium salts is attributed to the German chemist Peter Griess in 1858, and their application in dye production soon followed.[2]

Staining Mechanism

The general mechanism involves a two-step process:

-

Enzymatic or Chemical Reaction: In the case of enzyme histochemistry, a specific enzyme in the tissue acts on a substrate to produce a soluble, aromatic compound (e.g., naphthol). For staining specific chemical moieties in cells, the target molecule itself is an aromatic amine or phenol.

-

Azo Coupling: The this compound, present in the incubation medium, then immediately couples with the aromatic product from the first step. This reaction forms an insoluble, brightly colored azo dye at the site of the original enzyme or chemical, thus providing a precise localization.

Early Applications of this compound

Staining of Enterochromaffin Cells

Enterochromaffin cells, which are responsible for producing serotonin (B10506) and other bioactive amines, were a key target for early histochemists. The phenolic nature of serotonin allowed for direct azo coupling with diazonium salts.

One of the most comprehensive early studies on the use of various diazonium salts for staining enterochromaffin cells was conducted by Lillie, Greco-Henson, and Cason in 1961.[3] While their study encompassed approximately 30 different diazonium salts, the principles and general methodology are applicable to this compound.

Tissue Preparation:

-

Fixation: Tissues were typically fixed in neutral buffered formalin.

-

Embedding: Paraffin (B1166041) embedding was a standard procedure.

-

Sectioning: 5µm paraffin sections were cut and mounted on slides.[1]

Staining Procedure (General Diazonium Reaction for Enterochromaffin Cells): [1]

-

Deparaffinize and hydrate (B1144303) sections to water.

-

Rinse with distilled water.

-

Incubate in a freshly prepared solution of the diazonium salt (e.g., this compound) at a concentration range of 1-10 mM. The incubation was typically carried out at 4°C for a duration determined by the reactivity of the specific salt, often around 1 minute.

-

Rinse well with distilled water.

-

Counterstain with Mayer's hemalum for 1 minute to visualize nuclei.

-

Wash in running tap water.

-

Dehydrate through an ethanol (B145695) series, clear in xylene, and mount with a resinous medium.

The work by Lillie et al. (1961) provided valuable quantitative insights into the azo coupling reaction for enterochromaffin cells.

| Parameter | Value/Range | Reference |

| Optimal Diazonium Salt Concentration | 1-10 mM | |

| Incubation Temperature | 4°C | |

| Incubation Time | ~1 minute (variable with salt) |

Higher concentrations of the diazonium salt led to increased background staining, which could obscure the specific reaction in enterochromaffin cells.

Histochemical Demonstration of Acid Phosphatase

This compound was also a key reagent in the early development of enzyme histochemistry, particularly for the localization of acid phosphatase activity. This was crucial for understanding cellular metabolism and identifying specific cell types, such as those in the prostate and lysosomes.

The method relies on the enzymatic hydrolysis of a naphthol-based substrate by acid phosphatase. The liberated naphthol then couples with this compound.

Reagent Preparation (Based on a well-established protocol):

-

Stock Acetate (B1210297) Buffer (pH 5.0):

-

Sodium Acetate (trihydrate): 20 g

-

Deionized Water: 1 L

-

Glacial Acetic Acid: 5 mL

-

-

Staining Solution:

-

To the acetate buffer, add:

-

α-Naphthyl Disodium Phosphate: 1 g

-

This compound (Brentamine this compound): 2 g

-

-

The solution is then vacuum filtered and stored in a refrigerator until use. It should be allowed to warm to room temperature before application.

-

Staining Procedure:

-

Tissue Preparation: Snap-frozen tissue sections are typically used to preserve enzyme activity.

-

Incubation: The tissue sections are incubated in the staining solution. The duration of incubation can vary, but early studies on similar methods suggest incubation times of up to an hour.

-

Washing: Rinse sections thoroughly in distilled water.

-

Counterstaining (Optional): A nuclear counterstain can be applied.

-

Mounting: Dehydrate, clear, and mount.

| Reagent Component | Concentration | Reference |

| Sodium Acetate (trihydrate) | 20 g/L | |

| Glacial Acetic Acid | 5 mL/L | |

| α-Naphthyl Disodium Phosphate | 1 g/L | |

| This compound | 2 g/L | |

| pH of Staining Solution | 5.0 |

Visualizations

Staining Mechanism of this compound

Caption: Azo coupling mechanism for acid phosphatase detection.

Experimental Workflow for Staining Enterochromaffin Cells

Caption: Workflow for staining enterochromaffin cells.

Conclusion

The early research into this compound as a staining agent established it as a valuable tool in histochemistry. Its application in the precise localization of enterochromaffin cells and acid phosphatase activity provided researchers with critical insights into cell biology and pathology. The principles of azo coupling, refined in these early studies, continue to be relevant in modern histochemical techniques. This guide serves as a foundational resource for understanding the origins and core methodologies of this compound staining, providing a historical and technical context for contemporary research and development.

References

The Critical Role of Zinc Chloride in the Formulation of Fast Black K Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fast Black K Salt is an organic compound widely utilized in various scientific and industrial applications, including histological staining, analytical chemistry, and dye manufacturing.[1] Its utility stems from its nature as a diazonium salt, a class of compounds known for their vibrant color and reactivity. However, the inherent instability of diazonium salts presents a significant challenge for their storage and application. This guide elucidates the pivotal role of zinc chloride in stabilizing this compound, transforming it into a reliable and commercially viable reagent.

The Instability of Diazonium Salts

Aryl diazonium salts are a class of organic compounds characterized by the presence of a C-N≡N⁺ group. While essential for their function as coupling agents in dye synthesis and other chemical reactions, this diazonium group is also the source of their instability. The C-N bond is relatively weak, and the diazonium group is an excellent leaving group (as dinitrogen gas, N₂), making the salt susceptible to decomposition.[2] This decomposition can be triggered by various factors, including heat, light, shock, and friction, posing significant safety and handling risks.[2] The stability of a diazonium salt is influenced by the counterion; smaller ions like chlorides offer less stability compared to larger, non-nucleophilic anions such as tetrafluoroborates.[2][3]

Zinc Chloride: Stabilization Through Double Salt Formation

To counteract this inherent instability, this compound is formulated as a zinc chloride double salt.[1][4][5] The chemical name for this stabilized form is 2,5-Dimethoxy-4-(4-nitrophenylazo)benzenediazonium chloride zinc chloride.[1] During its synthesis, zinc chloride is added to the diazonium salt solution.[6] This results in the formation of a complex double salt, specifically a tetrachlorozincate salt.[7]

The probable chemical structure involves the diazonium cation (C₁₄H₁₂N₅O₄⁺) and the tetrachlorozincate anion (ZnCl₄²⁻). The molecular formula is often represented as C₁₄H₁₂ClN₅O₄·0.5ZnCl₂ or as a dimer with the tetrachlorozincate anion, [C₁₄H₁₂N₅O₄]₂[ZnCl₄].[1] This complex formation significantly enhances the stability of the compound. The large, bulky tetrachlorozincate anion provides greater charge distribution and steric hindrance, which protects the diazonium group from nucleophilic attack and reduces its tendency to decompose. This stabilization is crucial for providing the compound with a practical shelf-life, allowing it to be stored, transported, and used reliably.[7][8] Patents dating back decades describe the process of using zinc chloride to create stable, solid forms of diazonium compounds for the dye industry.[6][9]

Caption: Stabilization of Fast Black K via Double Salt Formation.

Quantitative Data on Formulation and Stability

| Component | Chemical Formula | Molar Ratio | Role |

| Fast Black K Diazonium Chloride | C₁₄H₁₂N₅O₄Cl | 1 | Active Reagent |

| Zinc Chloride | ZnCl₂ | 0.5 | Stabilizing Agent |

Table 1: Stoichiometry of Components in Stabilized this compound.

The stability is empirically demonstrated by the product's commercial availability as a powder with a defined melting point of 150 °C (with decomposition) and recommendations for storage at room temperature.[4] Unstabilized diazonium chlorides are typically not isolated as stable solids and must be prepared fresh at low temperatures (e.g., <5°C) for immediate use.[2]

Experimental Protocol: Synthesis and Stabilization of a Diazonium Salt

The following is a generalized protocol illustrating the synthesis of a diazonium salt and its stabilization with zinc chloride, based on established chemical principles.[6][10]

Objective: To synthesize a stabilized aryl diazonium salt.

Materials:

-

Aromatic amine (e.g., 4-nitroaniline (B120555) as a precursor)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Zinc chloride (ZnCl₂), anhydrous

-

Ice

-

Beakers, magnetic stirrer, and filtration apparatus

Methodology:

-

Amine Dissolution: Dissolve the aromatic amine in a stoichiometric amount of hydrochloric acid and water, cooling the mixture in an ice bath to 0-5°C.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5°C throughout the addition to prevent decomposition of the diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

-

Stabilization: Prepare a concentrated aqueous solution of zinc chloride. Add this solution to the freshly prepared diazonium salt solution.

-

Precipitation: The zinc chloride double salt will precipitate out of the solution. The precipitation can be further encouraged by the addition of a salting-out agent like sodium chloride.

-

Isolation: Collect the precipitated double salt by vacuum filtration.

-

Washing & Drying: Wash the filter cake with a cold brine solution to remove excess acid and then with a volatile organic solvent to aid in drying. Dry the solid product at a low temperature (e.g., 40-45°C) in an oven.[6]

Caption: Experimental Workflow for Diazonium Salt Stabilization.

Conclusion

The inclusion of zinc chloride in the formulation of this compound is not merely an additive but a fundamental component essential for its chemical stability. By forming a complex tetrachlorozincate double salt, zinc chloride effectively passivates the highly reactive diazonium group, preventing its premature decomposition. This stabilization transforms an otherwise transient chemical intermediate into a robust, solid reagent with a viable shelf life, making it a dependable tool for researchers and professionals in various fields of science and technology.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 5. scbt.com [scbt.com]

- 6. US2052386A - Zinc derivatives of diazo salts and a process of making them - Google Patents [patents.google.com]

- 7. This compound | 64071-86-9 [chemicalbook.com]

- 8. georgeweil.com [georgeweil.com]

- 9. US2707181A - Method for preparing solid diazonium - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Acid Phosphatase Staining in Gels using Fast Black K Salt

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the visualization of acid phosphatase activity in polyacrylamide gels using Fast Black K Salt. This method is a reliable technique for identifying acid phosphatase isoenzymes and studying their expression under various experimental conditions.

Introduction

Acid phosphatases (ACPs) are a class of enzymes that catalyze the hydrolysis of phosphomonoesters at an acidic pH. Their activity and isoenzyme profiles can vary significantly with physiological and pathological states, making them important subjects of study in various biological and biomedical research fields. In-gel activity staining, or zymography, allows for the direct visualization of active enzymes following electrophoretic separation.

The this compound protocol is based on the simultaneous azo-dye coupling method. In this reaction, a substrate, typically α-naphthyl phosphate (B84403), is hydrolyzed by acid phosphatase, releasing α-naphthol. The α-naphthol then immediately couples with the diazonium salt, Fast Black K, to form an insoluble, colored precipitate at the site of enzyme activity.[1] This results in the appearance of distinct bands on the gel corresponding to the location of active acid phosphatase isoforms.

Applications

-

Isoenzyme Profiling: Identification and characterization of different acid phosphatase isoforms in tissue extracts, cell lysates, or culture media.[2]

-

Gene Expression Studies: Analysis of changes in acid phosphatase expression in response to various stimuli or genetic modifications.[2]

-

Disease Biomarker Discovery: Investigation of alterations in ACP activity or isoenzyme patterns associated with diseases.

-

Drug Development: Screening for inhibitors or activators of specific acid phosphatase isoforms.

Quantitative Data Summary

The following table summarizes typical reagent concentrations used in azo-dye-based phosphatase staining protocols. These values can be used as a starting point for optimization.

| Reagent | Concentration Range | Role in Protocol | Reference(s) |

| α-Naphthyl phosphate | 0.1% - 0.2% (w/v) | Substrate for acid phosphatase | [2][3] |

| This compound | 0.1% - 0.2% (w/v) | Azo-coupling agent to form colored precipitate | [3] |

| Sodium Acetate Buffer | 0.05 M - 0.1 M | Maintains acidic pH for optimal enzyme activity | [2] |

| pH of Buffer | 4.5 - 5.5 | Optimal pH range for acid phosphatase activity | [2] |

| Magnesium Chloride (MgCl₂) | 5 mM | Can enhance band formation and contrast | [2] |

Experimental Protocol

This protocol is designed for staining acid phosphatase activity in native polyacrylamide gels.

Materials and Reagents

-

Polyacrylamide gel with separated protein samples

-

Staining Solution:

-

0.1 M Sodium Acetate Buffer (pH 5.0)

-

α-Naphthyl phosphate (substrate)

-

This compound (azo-coupling agent)

-

-

Deionized water

-

Staining container

-

Orbital shaker

Staining Solution Preparation (Prepare fresh)

Note: Prepare the staining solution immediately before use and protect it from light to prevent degradation of the this compound.

-

In a light-protected container, dissolve α-naphthyl phosphate in 100 mL of 0.1 M Sodium Acetate Buffer (pH 5.0) to a final concentration of 0.1% (w/v).

-

Add this compound to the solution to a final concentration of 0.1% (w/v).

-

Mix gently until the salt is fully dissolved.

-

Filter the solution to remove any precipitate.

Staining Procedure

-

After electrophoresis, carefully remove the polyacrylamide gel from the glass plates.

-

Equilibrate the gel by incubating it in 100 mL of 0.1 M Sodium Acetate Buffer (pH 5.0) for 30-60 minutes at room temperature with gentle agitation.[2]

-

Decant the equilibration buffer and add the freshly prepared staining solution to the staining container, ensuring the gel is fully submerged.

-

Incubate the gel in the staining solution at room temperature in the dark with gentle agitation.[2] The incubation time can vary from 1 to 4 hours, depending on the abundance of the enzyme.[2]

-

Monitor the development of the colored bands. The reaction should be stopped when the desired band intensity is reached and before excessive background staining occurs.

-

To stop the staining reaction, discard the staining solution and wash the gel several times with deionized water.[2]

-

The gel can be imaged immediately. For long-term storage, the gel can be kept in a 5% acetic acid solution at 4°C.[2]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No bands or very faint bands | Inactive enzyme, insufficient protein loaded, or inappropriate pH. | Ensure samples were not denatured by heat or harsh detergents. Increase the amount of protein loaded. Verify the pH of the staining buffer is within the optimal range for acid phosphatase (pH 4.5-5.5). |

| High background staining | Over-staining, or spontaneous degradation of the substrate or this compound. | Reduce the incubation time. Prepare the staining solution immediately before use and protect it from light. Ensure the gel is thoroughly washed after staining. |

| Precipitate in staining solution or on the gel | Low solubility of the reagents. | Filter the staining solution before use. Adding MgCl₂ after filtration of the other components may reduce precipitation.[2] |

| Diffuse or poorly resolved bands | Enzyme diffusion during staining. | Decrease the incubation time or perform the staining at a lower temperature (e.g., 4°C) to slow down the enzymatic reaction and diffusion. |

Visualization of the Staining Mechanism and Workflow

The following diagrams illustrate the chemical principle of the staining reaction and the experimental workflow.

Caption: Principle of Azo-Dye Staining.

Caption: Acid Phosphatase Staining Workflow.

References

- 1. A Simple Azo-Dye Method for Histochemical Demonstration of Acid Phosphatase | Semantic Scholar [semanticscholar.org]

- 2. An effective in-gel assay protocol for the assessment of acid phosphatase (ACPase) isoform expression in the fungus Serendipita indica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Endopeptidase Activity Detection Using Fast Black K Salt

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the detection and quantification of endopeptidase activity, particularly serine proteases like chymotrypsin (B1334515), using the chromogenic substrate N-acetyl-DL-phenylalanine β-naphthyl ester in conjunction with the coupling agent Fast Black K Salt. This method offers a versatile and sensitive approach for various applications, including enzyme kinetics, inhibitor screening, and in-gel activity visualization (zymography).

Introduction

The detection of endopeptidase activity is crucial in numerous fields, from basic research to drug discovery. Serine proteases, a major class of endopeptidases, are implicated in a wide range of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer, making them important therapeutic targets.

This method relies on a two-step reaction. First, the endopeptidase cleaves the N-acetyl-DL-phenylalanine β-naphthyl ester substrate, releasing β-naphthol. Subsequently, the liberated β-naphthol reacts with this compound, a diazonium salt, in an azo coupling reaction to form a distinctively colored azo dye. The intensity of the color is directly proportional to the enzymatic activity and can be quantified spectrophotometrically or visualized directly in a gel matrix.

Principle of the Assay

The enzymatic and chemical reactions underlying this detection method are illustrated below.

Caption: General workflow of the endopeptidase activity assay.

Quantitative Data Summary

The following tables provide representative quantitative data that can be obtained using this assay. Note that these values are illustrative and may vary depending on the specific enzyme, substrate concentration, and experimental conditions.

Table 1: Kinetic Parameters for a Serine Protease

| Parameter | Value |

| Substrate | N-acetyl-DL-phenylalanine β-naphthyl ester |

| Apparent K_m | 71 µM[1] |

| V_max | Dependent on enzyme concentration |

Table 2: Inhibitor Potency (IC_50) against Chymotrypsin

| Inhibitor | IC_50 (Illustrative) |

| Chymostatin | 0.5 µM |

| Phenylmethylsulfonyl fluoride (B91410) (PMSF) | 10 µM |

| Soybean Trypsin Inhibitor | > 100 µM |

Experimental Protocols

Protocol 1: Quantitative Spectrophotometric Assay in a 96-Well Plate

This protocol is designed for the quantitative determination of endopeptidase activity in solution, suitable for enzyme kinetics and inhibitor screening.

Materials:

-

Endopeptidase (e.g., bovine α-chymotrypsin)

-

N-acetyl-DL-phenylalanine β-naphthyl ester (substrate)

-

This compound (coupling agent)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 540 nm

Reagent Preparation:

-

Substrate Stock Solution (10 mM): Dissolve 33.3 mg of N-acetyl-DL-phenylalanine β-naphthyl ester in 10 mL of DMF or DMSO. Store at -20°C in aliquots.

-

This compound Solution (1 mg/mL): Prepare fresh by dissolving 1 mg of this compound in 1 mL of Assay Buffer. Protect from light.

-

Enzyme Solution: Prepare a stock solution of the endopeptidase in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point for chymotrypsin is a final concentration of 1-10 µg/mL.

Assay Procedure:

-

Assay Setup: To each well of a 96-well microplate, add the following in order:

-

50 µL of Assay Buffer

-

10 µL of test compound (inhibitor) or vehicle control

-

20 µL of Enzyme Solution

-

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.

-

Initiate Reaction: Add 10 µL of Substrate Stock Solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Color Development: Add 10 µL of freshly prepared this compound Solution to each well.

-

Final Incubation: Incubate at room temperature for 15 minutes, protected from light, to allow for color development.

-

Measurement: Read the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (no enzyme) from all readings. For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control. Determine IC_50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In-Gel Activity Staining (Zymography)

This protocol allows for the visualization of endopeptidase activity directly in a polyacrylamide gel, which is useful for identifying active enzyme forms and determining their approximate molecular weights.

Materials:

-

SDS-PAGE equipment

-

Polyacrylamide gels (can be prepared with or without a copolymerized substrate like gelatin, depending on the target protease)

-

Sample buffer (non-reducing)

-

Running buffer

-

Washing Buffer: 50 mM Tris-HCl, pH 7.5, containing 2.5% Triton X-100

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.5

-

Staining Solution:

-

Substrate Solution: 0.2 mM N-acetyl-DL-phenylalanine β-naphthyl ester in Incubation Buffer (prepare from a 10 mM stock in DMF/DMSO).

-

This compound Solution: 0.5 mg/mL in Incubation Buffer (prepare fresh).

-

Procedure:

-

Sample Preparation: Mix protein samples with non-reducing sample buffer. Do not heat the samples, as this can irreversibly denature the enzyme.

-

Electrophoresis: Perform SDS-PAGE under non-reducing conditions at 4°C to separate the proteins based on their molecular weight.

-

Gel Washing (Renaturation): After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in an excess of Washing Buffer at room temperature with gentle agitation. This step removes SDS and allows the enzyme to renature.

-

Equilibration: Briefly rinse the gel with Incubation Buffer.

-

Enzymatic Reaction: Incubate the gel in the Substrate Solution at 37°C for 1-4 hours. The optimal incubation time will vary depending on the enzyme's activity.

-

Staining: Discard the Substrate Solution and add the freshly prepared this compound Solution. Incubate at room temperature for 15-30 minutes, protected from light.

-

Visualization: Bands of endopeptidase activity will appear as reddish-brown zones against a lighter background.

-

Documentation: Photograph the gel for documentation. The gel can be stored in distilled water.

Visualizations

Serine Protease Signaling Pathway in Coagulation

Serine proteases are central to the blood coagulation cascade, where a series of zymogen activations leads to the formation of a fibrin (B1330869) clot.

Caption: Simplified diagram of the serine protease-mediated blood coagulation cascade.

Experimental Workflow for Inhibitor Screening

The following diagram outlines the logical steps for screening endopeptidase inhibitors using the quantitative spectrophotometric assay.

Caption: Workflow for endopeptidase inhibitor screening.

References

Application Notes and Protocols: Leucine Aminopeptidase Staining with Fast Black K Salt

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the histochemical localization of Leucine (B10760876) Aminopeptidase (B13392206) (LAP) activity using Fast Black K Salt. Leucine aminopeptidases are exopeptidases that play crucial roles in protein metabolism, and their activity is often altered in various physiological and pathological states, making them a subject of interest in research and drug development.

Principle of the Method

The histochemical detection of Leucine Aminopeptidase activity is based on a simultaneous azo-coupling reaction. The enzyme, if present in the tissue sample, hydrolyzes a specific substrate, typically a leucyl-naphthylamide derivative. This enzymatic cleavage releases a naphthylamine compound. In the presence of a diazonium salt, such as this compound, the liberated naphthylamine immediately couples to form a highly colored, insoluble azo dye at the site of enzyme activity. The intensity of the resulting color precipitate is proportional to the enzymatic activity.[1]

Applications

-

Histochemistry: Localization of LAP activity in various tissues and cell types to understand normal physiological processes.[1][2]

-

Enzyme Histochemistry: Studying the distribution and activity of LAP in pathological conditions, including inflammation and cancer.

-

Drug Development: Assessing the effect of potential drug candidates on LAP activity in situ.

Quantitative Data Summary

Quantitative analysis of LAP activity using histochemical staining is often semi-quantitative, based on the intensity of the color reaction. The data can be scored and tabulated for comparison between different samples or experimental conditions.

| Sample ID | Treatment Group | Staining Intensity Score (0-4+) | Percentage of Positive Cells (%) | Notes |

| Sample 1 | Control | ++ (2) | 60 | Moderate staining in cytoplasm |

| Sample 2 | Drug A | + (1) | 30 | Weak, diffuse staining |